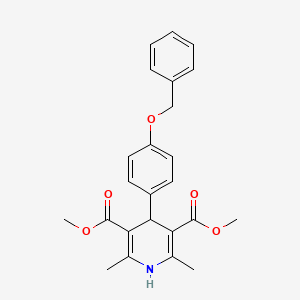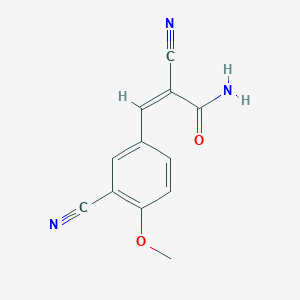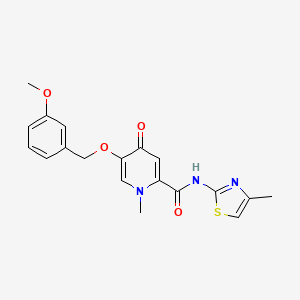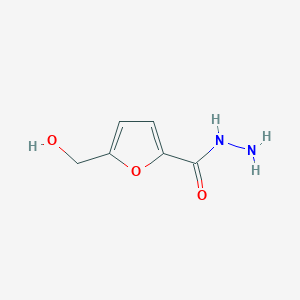![molecular formula C22H21N5O2 B2759748 2-氨基-6-(3-(1H-咪唑-1-基)丙酰基)-7-甲基-5-氧代-4-苯基-5,6-二氢-4H-吡喃[3,2-c]吡啶-3-羧腈 CAS No. 612053-55-1](/img/structure/B2759748.png)
2-氨基-6-(3-(1H-咪唑-1-基)丙酰基)-7-甲基-5-氧代-4-苯基-5,6-二氢-4H-吡喃[3,2-c]吡啶-3-羧腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Properties
The compound’s unique structure makes it an intriguing candidate for cancer research. Researchers have investigated its effects on tumor cell growth, apoptosis (programmed cell death), and inhibition of specific cancer pathways. Preliminary studies suggest that it may interfere with key cellular processes, making it a potential lead compound for novel anticancer drugs .
Antimicrobial Activity
The imidazole ring in this compound contributes to its antimicrobial properties. It has shown promising activity against bacteria, fungi, and parasites. Researchers are exploring its potential as an alternative or adjunct to existing antimicrobial agents. Notably, it exhibits selective toxicity, minimizing harm to healthy cells .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. This compound’s anti-inflammatory properties have caught the attention of researchers. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Neuroprotective Potential
The compound’s pyrano-pyridine core suggests possible neuroprotective effects. Studies have investigated its impact on neuronal health, neurotransmitter systems, and neurodegenerative diseases. While more research is needed, it holds promise as a neuroprotective agent .
Antiviral Activity
Viruses pose significant global health challenges. Some derivatives of this compound exhibit antiviral activity against specific viruses. Researchers are exploring their mechanisms of action and potential clinical applications .
Metabolic Disorders
Given its diverse effects, scientists have also explored its role in metabolic disorders such as diabetes and obesity. It may influence glucose metabolism, lipid profiles, and insulin sensitivity. However, further studies are necessary to validate its therapeutic potential .
Cardiovascular Applications
The compound’s multifaceted properties extend to cardiovascular health. It may impact blood pressure regulation, vascular function, and lipid metabolism. Researchers are investigating its potential in preventing or managing cardiovascular diseases .
Drug Development
Finally, this compound serves as a valuable building block in drug development. Medicinal chemists can modify its structure to create novel derivatives with enhanced properties. Its versatility makes it an attractive scaffold for designing targeted therapies .
属性
IUPAC Name |
2-amino-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-12-18-20(22(28)27(15)10-5-9-26-11-8-25-14-26)19(16-6-3-2-4-7-16)17(13-23)21(24)29-18/h2-4,6-8,11-12,14,19H,5,9-10,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKVAQBLNGTETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2759665.png)

![1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2759669.png)
![Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B2759671.png)



![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)
![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2759680.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2759683.png)


![4-(4-fluorobenzyl)-1-[(3-methoxybenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2759687.png)
